An In-Depth Technical Guide to the Basic Properties of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
An In-Depth Technical Guide to the Basic Properties of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a bicyclic heterocyclic scaffold that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid structure and synthetic tractability make it an attractive core for the development of potent and selective inhibitors of various protein kinases. This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and key biological signaling pathways associated with this compound and its derivatives. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the tetrahydropyrrolo[3,4-c]pyrazole framework.
Physicochemical Properties
The basic properties of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole and its commonly available dihydrochloride salt are summarized below. It is important to note that experimental data for the free base is limited in the public domain; therefore, some values are calculated or refer to the dihydrochloride salt.
Table 1: General Properties of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
| Property | Value | Source |
| IUPAC Name | 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | PubChem |
| Synonyms | 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole, 1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOLE | PubChem |
| CAS Number | 769895-06-9 (for the parent compound) | ChemNet |
| Molecular Formula | C₅H₇N₃ | PubChem |
| Molecular Weight | 109.13 g/mol | PubChem |
| Canonical SMILES | C1C2=C(CN1)NN=C2 | PubChem |
| InChI | InChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8) | PubChem |
| InChIKey | CVRWHBCQJCUBFE-UHFFFAOYSA-N | PubChem |
Table 2: Physicochemical Data for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole and its Dihydrochloride Salt
| Property | 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole | 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Dihydrochloride | Source |
| Molecular Formula | C₅H₇N₃ | C₅H₉Cl₂N₃ | ChemScene |
| Molecular Weight | 109.13 g/mol | 182.05 g/mol | ChemScene |
| Physical Form | Solid | Solid | Sigma-Aldrich |
| Boiling Point | 303.3 °C at 760 mmHg (Predicted) | Not Available | ChemNet |
| Melting Point | Not Available | Not Available | - |
| Calculated LogP | -0.8 | 0.8565 | PubChem, ChemScene |
| Topological Polar Surface Area (TPSA) | 40.7 Ų | 40.71 Ų | PubChem, ChemScene |
| Hydrogen Bond Donors | 2 | 2 | ChemScene |
| Hydrogen Bond Acceptors | 2 | 2 | ChemScene |
| Storage Conditions | 4°C | Inert atmosphere, Room Temperature | ChemScene, Sigma-Aldrich |
Table 3: Solubility Profile of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
| Solvent | Solubility | Notes |
| Water | Soluble | The presence of nitrogen atoms allows for hydrogen bonding. |
| Methanol | Soluble | Polar protic nature of methanol facilitates dissolution. |
| Ethanol | Soluble | Similar to methanol, good solubility is expected. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for many heterocyclic compounds. |
| Note: Quantitative solubility data is not readily available. The solubility profile is inferred from the structural characteristics and common behavior of similar heterocyclic compounds. |
Spectroscopic Data
While specific spectra for the parent 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole are not widely published, the following represents expected spectral characteristics based on its structure and data from related pyrazole derivatives.
1. 1H NMR:
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Signals corresponding to the two CH₂ groups of the pyrrolidine ring are expected in the aliphatic region.
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A signal for the CH proton on the pyrazole ring.
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Broad signals for the two NH protons, which may be exchangeable with D₂O.
2. 13C NMR:
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Peaks for the two sp³ hybridized carbons of the pyrrolidine ring.
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Signals for the sp² hybridized carbons of the pyrazole ring.
3. FT-IR:
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N-H stretching vibrations in the range of 3100-3500 cm⁻¹.
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C-H stretching vibrations for both sp² and sp³ hybridized carbons.
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C=N and C=C stretching vibrations characteristic of the pyrazole ring.
4. Mass Spectrometry:
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The molecular ion peak (M+) at m/z = 109.13.
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Fragmentation patterns would likely involve the loss of small molecules such as HCN and N₂.
Experimental Protocols
Synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
The synthesis of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core can be achieved through a multi-step sequence, often starting from a suitably substituted pyrrolidinone. The following is a representative protocol adapted from the synthesis of its derivatives.
Workflow for the Synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
Caption: General workflow for the synthesis of the tetrahydropyrrolo[3,4-c]pyrazole core.
Step 1: Formylation of a Protected Pyrrolidinone A protected pyrrolidinone derivative is treated with a formylating agent, such as dimethylformamide dimethyl acetal (DMF-DMA), to introduce a formyl group.
Step 2: Cyclization with Hydrazine The resulting enaminone is then reacted with hydrazine hydrate in a suitable solvent like ethanol or butanol under reflux conditions. This step leads to the formation of the pyrazole ring fused to the pyrrolidine ring.
Step 3: Deprotection If a protecting group was used on the pyrrolidine nitrogen, it is removed in the final step to yield the target compound, 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. For example, a benzyl protecting group can be removed by catalytic hydrogenation.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for each specific substrate and scale.
Biological Activity and Signaling Pathways
Derivatives of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole have been extensively investigated as inhibitors of several key protein kinases implicated in cancer and other diseases. The core scaffold serves as a versatile platform for designing selective inhibitors that target the ATP-binding pocket of these enzymes.
Inhibition of Aurora Kinases
Derivatives of this scaffold have shown potent inhibitory activity against Aurora kinases, particularly Aurora A and Aurora B, which are critical regulators of mitosis.[1]
Aurora A Signaling Pathway
Caption: Simplified Aurora A signaling pathway leading to mitotic entry.
Inhibition of Cyclin-Dependent Kinases (CDKs)
This chemical class has also yielded potent inhibitors of CDK2/cyclin A and CDK5.[2] These kinases are crucial for cell cycle progression and neuronal function, respectively.
CDK5 Signaling Pathway
Caption: Simplified CDK5 signaling involved in neuronal functions.
Inhibition of Glycogen Synthase Kinase-3β (GSK3β)
Certain derivatives have been evaluated for their interaction with GSK3β, a key regulator of numerous cellular processes, including glycogen metabolism and cell signaling.[3]
GSK3β Signaling Pathway (Wnt/β-catenin)
Caption: Role of GSK3β in the canonical Wnt signaling pathway.
Inhibition of Tropomyosin Receptor Kinases (TRKs)
The tetrahydropyrrolo[3,4-c]pyrazole scaffold has also been utilized in the design of inhibitors targeting TRK kinases, which are involved in neuronal survival and have been implicated in certain cancers.
TRK Signaling Pathway
Caption: Major signaling pathways activated by TRK receptors.
Conclusion
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole represents a privileged scaffold in modern drug discovery, offering a versatile platform for the development of potent kinase inhibitors. This guide has summarized its core physicochemical properties, provided a general synthetic strategy, and highlighted its interaction with key biological pathways. Further research into this promising heterocyclic system is warranted to fully explore its therapeutic potential.
